Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate
Description
Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate is a structurally complex heterocyclic compound featuring a fused purino-oxazole ring system. This molecule integrates a purine scaffold (with 4,7-dimethyl substituents and two keto groups at positions 1 and 3) fused to an oxazole ring, further linked to a methyl propanoate ester moiety. The ester group enhances solubility and bioavailability, while the methyl substituents may influence steric and electronic properties.
Properties
IUPAC Name |
methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5/c1-7-6-17-9-10(14-12(17)22-7)15(2)13(20)16(11(9)19)5-4-8(18)21-3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEGCSHERFWUKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate typically involves multi-step organic synthesis. The process begins with the preparation of the purine and oxazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various organometallic catalysts and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Triazole-Oxazole Hybrids
Compounds like 2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamide (11) () share heterocyclic cores but differ in ring fusion and substituents. The triazole-oxazole hybrids in are synthesized via condensation reactions (e.g., refluxing triazole derivatives with hydrazinecarbothioamides), yielding products in moderate yields (e.g., 69% for compound 9b).
Purine-Based Derivatives
Purine derivatives such as theophylline or allopurinol are well-studied for their pharmacological roles. The target compound’s 1,3-dioxopurine moiety resembles modified xanthine scaffolds but introduces an oxazole ring, which could alter hydrogen-bonding capacity and metabolic stability compared to traditional purines.
Functional Group Impact
- Ester vs. Thioamide Groups: The methyl propanoate ester in the target compound contrasts with thioamide groups in analogues like 11. Esters generally improve lipophilicity and hydrolytic stability compared to thioamides, which may exhibit stronger hydrogen-bonding but lower metabolic resistance.
- Methyl Substituents : The 4,7-dimethyl groups on the purine ring may reduce solubility but enhance binding affinity in hydrophobic enzyme pockets, a feature shared with 5-methyl substituents in triazole derivatives ().
Physicochemical and Spectral Properties
While specific data for the target compound are unavailable, comparisons can be inferred:
- IR Spectra : emphasizes IR spectral matching for product validation. The target compound’s IR profile would show distinct carbonyl stretches (dioxopurine and ester C=O) at ~1700 cm⁻¹, differing from triazole-based analogues.
Data Table: Comparative Analysis of Key Features
Research Findings and Gaps
- Synthesis Challenges: The fused purino-oxazole system likely requires advanced cyclization strategies, contrasting with simpler condensation routes for triazole derivatives.
- Stability : The ester group may confer better hydrolytic stability than thioamide-containing analogues, though this requires experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
